(1s)-1,3,3-Trimethyl-norbornan-2-one
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Overview
Description
(1s)-1,3,3-Trimethyl-norbornan-2-one, also known as camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in medicinal applications, as well as in the production of plastics, lacquers, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphor can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. Another method includes the catalytic hydrogenation of α-pinene followed by oxidation.
Industrial Production Methods: Industrially, camphor is produced by the steam distillation of the wood of the camphor tree, followed by purification through sublimation. This method yields high-purity camphor suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Camphor undergoes several types of chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions:
Oxidation: Nitric acid, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor, chlorocamphor.
Scientific Research Applications
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical analgesics, decongestants, and as an anti-inflammatory agent.
Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.
Mechanism of Action
Camphor exerts its effects through several mechanisms:
Molecular Targets: Camphor interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature.
Pathways Involved: Activation of TRP channels leads to the influx of calcium ions, resulting in the modulation of neuronal activity and providing analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Camphor is similar to other bicyclic monoterpenes such as:
Borneol: A reduction product of camphor, used in traditional medicine and as a precursor in organic synthesis.
Isoborneol: Another reduction product of camphor, with similar applications to borneol.
Fenchone: A bicyclic monoterpene ketone with a similar structure, used in flavorings and fragrances.
Uniqueness of Camphor: Camphor’s unique combination of aromatic properties, medicinal benefits, and industrial applications sets it apart from other similar compounds. Its ability to interact with TRP channels and provide therapeutic effects further highlights its distinctiveness.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
LHXDLQBQYFFVNW-MHPPCMCBSA-N |
Isomeric SMILES |
C[C@]12CCC(C1)C(C2=O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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